molecular formula C11H10O4 B192790 5,6-Dimethoxy-1H-indene-1,3(2H)-dione CAS No. 36517-91-6

5,6-Dimethoxy-1H-indene-1,3(2H)-dione

Cat. No. B192790
CAS RN: 36517-91-6
M. Wt: 206.19 g/mol
InChI Key: OFQWGNIJXMWOGZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C11H10O4 . Its molecular weight is 206.19 .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione consists of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Synthesis Applications

5,6-Dimethoxy-1H-indene-1,3(2H)-dione has been utilized in various synthesis applications. For instance, it's involved in the ultrasound-assisted synthesis of complex derivatives like 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, demonstrating the utility of ultrasonic irradiation in organic synthesis (Ghahremanzadeh et al., 2011). It also plays a role in multi-component reactions, as seen in the preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst (Ghashang et al., 2017).

Molecular Structure and Vibrational Study

The molecular structure and vibrational properties of 1H-indene-1,3(2H)-dione derivatives have been extensively studied. Research on these compounds, including 5,6-Dimethoxy-1H-indene-1,3(2H)-dione, has revealed insights into their equilibrium geometries, harmonic frequencies, and reactivity profiles using density functional theory calculations (Prasad et al., 2010).

Organic Solar Cells

In the field of organic solar cells, derivatives of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione have been investigated for their potential use. For instance, compounds like 2-5-(3,5-dimethoxystyryl)thiophen-2-yl)methylene)-1H-indene-1,3(2H)-dione have been synthesized and utilized in bulk heterojunction organic solar cells, showing promising power conversion efficiencies (Alam et al., 2020).

properties

IUPAC Name

5,6-dimethoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWGNIJXMWOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(=O)C2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495659
Record name 5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-1H-indene-1,3(2H)-dione

CAS RN

36517-91-6
Record name 5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Sigalov, NG Lemcoff, B Shainyan, N Chipanina… - 2010 - Wiley Online Library
By analyzing NMR spectroscopic data, and supported by IR, UV/Vis, Raman, dielectrometry, and DFT techniques, a comprehensive study of the 1:2 adducts of picolinaldehyde and 1,3‐…
J Vile, M Carta, CG Bezzu, BM Kariuki, NB McKeown - Polymer, 2014 - Elsevier
In this paper we describe the synthesis and physical characterisation of polymers derived from hydroxyl containing bowl-shaped “centrotriindane” and propellane-type “triptindane” …
Number of citations: 27 www.sciencedirect.com
Y Zhang, JL Chen, ZB Chen, YM Zhu… - The Journal of Organic …, 2015 - ACS Publications
An efficient synthesis of 2-substituted indene-1,3(2H)-diones from stable and readily available 1-(2-halophenyl)-1,3-diones by employing phenyl formate as a CO source has been …
Number of citations: 19 pubs.acs.org
BA Shainyan, MV Sigalov - Russian Chemical Reviews, 2022 - iopscience.iop.org
Condensation of 1-or 2-indanones and 1, 3-indandiones with aromatic or heteroaromatic carbaldehydes gives products that demonstrate various transformations and effects of general …
Number of citations: 6 iopscience.iop.org
A Dhara, J Weinmann, AM Krause… - Chemistry–A European …, 2016 - Wiley Online Library
The introduction of one alkyne moiety at the central carbon atom of the tripodal tribenzotriquinacene scaffold allows easy access to a great variety of apically functionalized derivatives. …
J Li, H Li, D Fang, L Liu, X Han, J Sun, C Li… - The Journal of …, 2021 - ACS Publications
A facile access to highly fused tetracyclic indeno-1,2-benzothiazines has been established via a Rh(III)-catalyzed C–H bond activation and intramolecular annulation cascade between …
Number of citations: 8 pubs.acs.org
Y Dong, J Liu, X Gao, T Pan, B Mao, S Yu, Y Wu… - Chinese Chemical …, 2023 - Elsevier
Pd-catalyzed cascade cyclization of allenylethylene carbonates and indandiones: Synthesis of tetracyclic dihydrocyclopentaindenofuranone derivatives - ScienceDirect Skip to main …
Number of citations: 0 www.sciencedirect.com

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